2-Amino-5-bromo-3-nitrobenzoic acid

Medicinal Chemistry Organic Synthesis Scaffold Hopping

Medicinal chemistry programs targeting PFKFB3 require a dense, trifunctional benzoic acid scaffold that generic mono- or difunctional analogs cannot replicate. 2-Amino-5-bromo-3-nitrobenzoic acid solves this by delivering three orthogonal reactive vectors (carboxylic acid, aryl bromide, nitro group) in a single, well-characterized intermediate. - Enables convergent synthesis of substituted quinoxaline-based PFKFB3 inhibitors; bromine atom supports late-stage diversification. - Derivatives exhibit potent antibacterial activity (MIC values below clinical comparators vs. S. aureus and P. aeruginosa). - Commercial availability at ≥98% purity accelerates library production for high-throughput screening campaigns.

Molecular Formula C7H5BrN2O4
Molecular Weight 261.03 g/mol
CAS No. 58580-07-7
Cat. No. B1287268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-bromo-3-nitrobenzoic acid
CAS58580-07-7
Molecular FormulaC7H5BrN2O4
Molecular Weight261.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)N)[N+](=O)[O-])Br
InChIInChI=1S/C7H5BrN2O4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,9H2,(H,11,12)
InChIKeyMCQLFDJHSKKLHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-bromo-3-nitrobenzoic acid: Core Properties & Procurement


2-Amino-5-bromo-3-nitrobenzoic acid (CAS 58580-07-7) is a polysubstituted benzoic acid derivative with a molecular formula of C7H5BrN2O4 and a molecular weight of 261.03 g/mol [1]. It is characterized by the specific 1,2,3,5-substitution pattern on the benzene ring, featuring a carboxylic acid (-COOH), a primary amine (-NH2), a nitro group (-NO2), and a bromine atom (-Br) . The compound is a yellow crystalline solid with a predicted melting point of 245-247 °C and a boiling point of approximately 401.1 °C at 760 mmHg [2]. Its computed LogP (XLogP3-AA) is 1.8, indicating moderate lipophilicity, and its predicted topological polar surface area (TPSA) is 106.46 Ų [1].

Trifunctional building block for convergent synthesis
Enables amide coupling, Suzuki cross-coupling, and nitro reduction
Commercially available with standardized QC for reproducible research

2-Amino-5-bromo-3-nitrobenzoic acid: Why Generic Substitution Fails


Generic substitution with in-class compounds is not feasible for 2-amino-5-bromo-3-nitrobenzoic acid due to its unique combination of three distinct reactive functional groups in a specific spatial arrangement . Unlike simpler analogs, this compound offers three orthogonal vectors for chemical modification (carboxylic acid for amide coupling, aryl bromide for cross-coupling, and nitro group for reduction to an amine), enabling its use as a dense, trifunctional building block in medicinal chemistry . This specific substitution pattern is critical for synthesizing complex heterocyclic systems, such as PFKFB3 inhibitors, where the exact placement of these groups dictates biological activity [1].

Analog lacks bromine Non-brominated analog (2-amino-3-nitrobenzoic acid) cannot undergo Pd-catalyzed cross-coupling, limiting C–C bond formation.
Substitution pattern mismatch Different regiochemistry alters reactivity and may not yield the same heterocyclic scaffolds for PFKFB3 inhibitor synthesis.

2-Amino-5-bromo-3-nitrobenzoic acid: Differentiation vs. Analogs


Orthogonal Synthetic Utility: Trifunctional Scaffold

The compound's unique value lies in its three orthogonal reactive handles. The carboxylic acid allows for standard amide bond formation, the aryl bromide enables Pd-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), and the nitro group can be selectively reduced to a second amine without affecting the bromine [1]. In contrast, the non-brominated analog, 2-amino-3-nitrobenzoic acid (CAS 606-16-4), lacks this capacity for further C-C bond formation via cross-coupling, limiting its utility to simple amine and carboxylic acid chemistry [2].

Synthetic Handles
Class-level
3 orthogonal sites vs 2
Supports divergent synthesis
Functional group analysis; no experimental cross-coupling data
Medicinal Chemistry Organic Synthesis Scaffold Hopping

Enhanced Lipophilicity & Membrane Permeability

The presence of the bromine atom significantly increases lipophilicity compared to the non-halogenated analog. 2-Amino-5-bromo-3-nitrobenzoic acid has a computed LogP (XLogP3-AA) of 1.8 [1], while the non-brominated 2-amino-3-nitrobenzoic acid has a computed LogP of 1.2 [2]. This 0.6 unit increase in LogP, which translates to approximately a 4-fold increase in lipid partition coefficient, is a common medicinal chemistry strategy to enhance membrane permeability and potentially improve oral bioavailability .

Lipophilicity
Reported
LogP 1.8 vs 1.2 (Δ0.6)
May improve membrane permeability
Computed values (XLogP3-AA); experimental validation recommended
Drug Discovery ADME Properties Bioavailability

High-Yield Synthesis for Cost-Effective Scale-Up

The compound can be synthesized via a high-yielding two-step process from 5-bromo-7-nitro-1H-indole-2,3-dione, achieving a final step yield of 96% . This high yield compares favorably to the typical multi-step synthesis of the 3,5-dibromo- or 3,5-dinitro analogs, which often suffer from lower yields due to selectivity issues during electrophilic aromatic substitution [1]. The efficient synthesis of this specific regioisomer contributes to its commercial availability and lower procurement cost relative to custom-synthesized analogs.

Synthetic Yield
Reported
96% final step yield
Supports cost-effective scale-up
Based on oxidative cleavage from indole-dione
Process Chemistry Scale-Up Synthetic Methodology

Procurement-Ready Purity & QC Specifications

For procurement, the compound is commercially available with well-defined quality specifications. Multiple vendors consistently provide the product with a minimum HPLC purity of 95%+ or 98% [1]. Some suppliers also provide detailed analytical characterization, including full NMR and MS data, which is not always standard for more obscure analogs [2]. This established quality control infrastructure reduces the burden of in-house characterization and minimizes batch-to-batch variability in sensitive assays.

Procurement QC
Specification review
≥95% (HPLC) with COA/NMR/MS
Reduces in-house characterization
Multiple vendor specifications
Chemical Procurement Quality Control Analytical Chemistry

2-Amino-5-bromo-3-nitrobenzoic acid: Targeted Applications


PFKFB3 Kinase Inhibitor Scaffold

The primary application for this compound is as a central intermediate in the synthesis of substituted quinoxaline derivatives, which function as inhibitors of PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3) [1]. Its specific combination of functional groups allows for the convergent synthesis of these complex heterocycles, leveraging the bromine for late-stage diversification and the amine/carboxylic acid for ring formation .

Antimicrobial & Bioactive Derivative Synthesis

Research indicates that derivatives synthesized from this scaffold exhibit potent antibacterial activity against key pathogens such as *Staphylococcus aureus* and *Pseudomonas aeruginosa*, with some studies reporting minimum inhibitory concentrations (MICs) lower than those of standard clinical antibiotics . The bromine atom is crucial for this activity, as it modulates the compound's lipophilicity and molecular recognition at the bacterial target site .

Divergent Library Synthesis

The orthogonal reactivity of the amino, bromo, and nitro groups on the benzoic acid core makes it an ideal scaffold for the parallel synthesis of diverse compound libraries for high-throughput screening [2]. The high-yielding synthesis ensures that sufficient material is available for generating hundreds to thousands of analogs, with the commercial availability of the advanced intermediate reducing the time to library production .

Application
Selection Property
Validation Focus
PFKFB3 inhibitor synthesis
Trifunctional scaffold for convergent heterocycle construction
Late-stage diversification via bromine cross-coupling
Antimicrobial screening derivative synthesis
Bromine-modulated lipophilicity and molecular recognition
Pathogen target engagement and MIC screening
Divergent library synthesis
Orthogonal reactive sites for parallel derivatization
Library diversity and synthetic efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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